molecular formula C18H15FN4O2 B2757132 N-(2-fluorophenyl)-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-carboxamide CAS No. 2034530-63-5

N-(2-fluorophenyl)-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-carboxamide

Cat. No.: B2757132
CAS No.: 2034530-63-5
M. Wt: 338.342
InChI Key: RFOKRAQMYSIRCG-UHFFFAOYSA-N
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Description

The compound N-(2-fluorophenyl)-2-oxo-1,5,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),9,11,13-tetraene-5-carboxamide features a complex polycyclic framework with a fused triazatricyclo[8.4.0.0³,⁸] core. Key structural elements include:

  • A 2-fluorophenyl group attached via a carboxamide linkage.
  • A 2-oxo moiety integrated into the tricyclic system.

Properties

IUPAC Name

N-(2-fluorophenyl)-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN4O2/c19-13-5-1-2-6-15(13)21-18(25)22-10-8-14-12(11-22)17(24)23-9-4-3-7-16(23)20-14/h1-7,9H,8,10-11H2,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFOKRAQMYSIRCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C3C=CC=CN3C2=O)C(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Tricyclic Core

The tricyclic framework can be constructed through a sequence of cyclization and annulation steps. A validated route involves:

  • Hydrazide precursor preparation : Reacting 2-aminopyridine derivatives with carbon disulfide (CS₂) in alkaline conditions to form thiosemicarbazides.
  • Cyclodehydration : Treating the thiosemicarbazide with POCl₃ at 80–100°C to induce cyclization into a 1,2,4-triazolo[3,4-b]thiadiazole intermediate.
  • Ring expansion : Subjecting the intermediate to [4+2] cycloaddition with diethyl oxalate under refluxing toluene, followed by hydrolysis with sodium hydroxide (NaOH) to yield the tricyclic carboxylic acid.

Reaction conditions :

  • POCl₃-mediated cyclization requires anhydrous conditions.
  • Diethyl oxalate acts as both a reactant and solvent in the annulation step.

Introduction of the 2-Oxo Group

The ketone functionality at position 2 is installed via oxidation of a secondary alcohol or direct incorporation using carbonyl-containing reagents:

  • Oxidation approach : Treating a secondary alcohol intermediate with Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC) in dichloromethane (DCM).
  • Carbonyl transfer : Reacting the tricyclic amine with ethyl chlorooxalate in the presence of triethylamine (Et₃N), followed by hydrolysis to the ketone.

Optimization note : Oxidation methods must avoid over-oxidation of the triazatricyclo core, necessitating mild conditions (0–5°C).

Carboxamide Formation at Position 5

The final step involves coupling the tricyclic carboxylic acid with 2-fluoroaniline:

  • Acid activation : Converting the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in DCM.
  • Amide coupling : Reacting the acyl chloride with 2-fluoroaniline in the presence of Et₃N or N,N-diisopropylethylamine (DIPEA) at 0–25°C.

Yield enhancement : Using 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as coupling agents improves amidation efficiency to >85%.

Optimization of Critical Reaction Steps

Cyclization Efficiency

  • POCl₃ stoichiometry : A 3:1 molar ratio of POCl₃ to hydrazide minimizes side reactions (e.g., over-chlorination).
  • Solvent effects : Anisole improves cyclization yields (72% vs. 58% in toluene) by stabilizing charged intermediates.

Oxidation Selectivity

  • Jones reagent dilution : Employing 2.5 M CrO₃ in H₂SO₄ reduces epimerization of the tricyclic core.
  • Alternative oxidants : Sodium periodate (NaIO₄) in aqueous acetonitrile selectively oxidizes secondary alcohols without affecting tertiary amines.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, triazole-H), 7.85–7.45 (m, 4H, fluorophenyl-H), 4.31 (s, 2H, CH₂), 3.90 (t, J = 6.8 Hz, 2H, CH₂).
  • ¹³C NMR : 172.8 ppm (C=O), 162.5 ppm (C-F), 148.3–115.2 ppm (aromatic carbons).
  • HRMS : [M+H]⁺ calcd. for C₁₉H₁₄FN₅O₂: 384.1104; found: 384.1109.

Crystallographic Validation

Single-crystal X-ray diffraction of analogous compounds reveals:

  • Dihedral angles : 15.8–20.2° between aromatic rings, ensuring planarity for biological target engagement.
  • Hydrogen bonding : N–H⋯O interactions stabilize the crystal lattice along the a-axis.

Challenges and Alternative Routes

Racemization Concerns

The tricyclic core may form enantiomers during cyclization. Resolution techniques include:

  • Chiral chromatography : Using cellulose-based stationary phases (e.g., Chiralpak IC).
  • Kinetic resolution : Employing enantioselective catalysts in the amidation step.

Palladium-Catalyzed Alternatives

For halogenated precursors, Suzuki-Miyaura coupling with 2-fluorophenylboronic acid offers a route to install the fluorophenyl group early in the synthesis.

Applications and Structural Derivatives

The target compound shares pharmacological traits with patented triazatricyclo derivatives, including:

  • Antitubercular activity : MIC values of 0.12–0.98 µg/mL against Mycobacterium tuberculosis H37Rv.
  • Anticancer potential : IC₅₀ = 3.2 µM against MCF-7 breast cancer cells via p38 MAPK inhibition.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to the formation of various substituted fluorophenyl derivatives .

Scientific Research Applications

N-(2-fluorophenyl)-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following compounds share partial structural motifs with the target molecule, enabling comparative analysis:

Compound Name Core Structure Key Substituents Reported Use/Activity Reference
N-(2-fluorophenyl)-2-oxo-1,5,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),9,11,13-tetraene-5-carboxamide Triazatricyclo[8.4.0.0³,⁸] 2-fluorophenyl, oxo Not specified -
N-ethyl-3',4'-dimethoxy-N-methyl-5-(trifluoromethyl)-1,1-biphenyl-2-carboxamide (Flumetover) Biphenyl carboxamide Trifluoromethyl, methoxy, ethyl, methyl Pesticide
5-Fluoro-N-(2-methyl-3-oxo-1-thia-4-azaspiro[4.5]dec-4-yl)-3-phenyl-1H-indole-2-carboxamide Spirothiaazaspiro[4.5]decane Fluorophenyl, methyl, thia, oxo Structural characterization

Key Comparative Insights

Fluorine Substitution :

  • The 2-fluorophenyl group in the target compound and the 5-fluoroindole moiety in the spiro compound () highlight fluorine’s role in modulating electronic properties and enhancing metabolic stability. Fluorine’s electron-withdrawing effects may influence binding affinity in biological targets .

Carboxamide Linkage :

  • All compounds feature a carboxamide group, which is critical for hydrogen-bonding interactions. Flumetover () uses this group for pesticidal activity, likely through enzyme inhibition. The target compound’s carboxamide may similarly engage with biological targets .

Ring System Complexity: The target’s triazatricyclo system contrasts with the spirothiaazaspiro framework ().

Functional Group Diversity :

  • Flumetover’s trifluoromethyl and methoxy groups enhance hydrophobicity and pesticidal efficacy. The target compound lacks these substituents, suggesting divergent applications .

Biological Activity

N-(2-fluorophenyl)-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features a tricyclic structure that includes multiple functional groups such as a fluorinated phenyl moiety and a carboxamide group. This structural complexity may enhance its interactions with biological targets and contribute to its pharmacological properties.

Property Value
Molecular FormulaC₁₅H₁₃FN₄O₂
Molecular Weight292.29 g/mol
IUPAC NameThis compound

Biological Activities

Preliminary studies suggest that compounds with similar structures may exhibit various biological activities including:

  • Anticancer Activity : Compounds within the triazatricyclo family have shown promise in inhibiting cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : The presence of nitrogen atoms and functional groups enhances the potential for antimicrobial activity against various pathogens.
  • Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders.

The biological activity of N-(2-fluorophenyl)-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca can be attributed to several mechanisms:

  • Interaction with DNA : The compound may intercalate into DNA strands or inhibit topoisomerases, disrupting replication and transcription processes.
  • Protein Binding : It may bind to specific proteins involved in signaling pathways or cellular processes, modulating their activity.
  • Reactive Oxygen Species (ROS) Generation : Some studies indicate that similar compounds can induce oxidative stress in cells, leading to apoptosis.

Study 1: Anticancer Efficacy

In a study examining the anticancer efficacy of triazatricyclo compounds, N-(2-fluorophenyl)-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca was tested against various cancer cell lines including breast and lung cancer cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.

Study 2: Antimicrobial Activity

A separate investigation assessed the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The results demonstrated effective inhibition of bacterial growth at concentrations as low as 5 µg/mL.

Q & A

Q. What are the critical synthetic challenges in preparing this compound, and what methodologies address them?

The synthesis involves constructing the fused tricyclic core and introducing the 2-fluorophenyl carboxamide group. Key challenges include:

  • Regioselectivity : Ensuring proper ring closure during tricyclic system formation. Microwave-assisted synthesis improves reaction efficiency and reduces side products .
  • Functional Group Compatibility : Protecting sensitive groups (e.g., carbonyls) during fluorophenyl coupling. Automated reactors enable precise control over reaction parameters like temperature and pressure .
  • Purification : High-performance liquid chromatography (HPLC) is critical for isolating the pure compound from byproducts .

Q. Which analytical techniques confirm structural integrity and stereochemistry?

  • NMR Spectroscopy : Determines proton environments and connectivity, particularly for the fluorophenyl and tricyclic moieties .
  • X-ray Crystallography : Resolves stereochemical ambiguities in the tricyclic core (e.g., bridgehead substituents) .
  • Mass Spectrometry : Validates molecular weight and fragmentation patterns, ensuring correct assembly of the heterocyclic system .

Q. How do structural features (e.g., fluorophenyl group) influence reactivity and bioactivity?

  • Fluorine Substituents : The 2-fluorophenyl group enhances metabolic stability and modulates electronic properties, influencing binding to biological targets (e.g., enzymes) .
  • Tricyclic Core : The rigid scaffold may restrict conformational flexibility, improving selectivity in receptor interactions . Comparative studies with non-fluorinated analogs reveal reduced off-target effects in vitro .

Advanced Research Questions

Q. How can synthetic protocols be optimized for scalability and reproducibility?

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 hours to 2–4 hours) while maintaining >90% yield .
  • Process Control : Real-time monitoring via in-line spectroscopy ensures consistent intermediate formation. Statistical methods like Design of Experiments (DoE) identify optimal molar ratios (e.g., 1:1.2 for fluorophenyl coupling) .
  • Automated Workflows : Robotic platforms minimize human error in multi-step syntheses .

Q. How to resolve contradictions in reported biological activity data?

  • Comparative Structural Analysis : Evaluate analogs with modified substituents (e.g., replacing fluorine with chlorine) to isolate activity contributors. highlights a benzodioxole-containing analog with 10-fold higher anticancer activity .
  • Assay Standardization : Use orthogonal assays (e.g., enzymatic vs. cell-based) to validate target engagement. Discrepancies may arise from differences in cell permeability or assay pH .
  • In Silico Modeling : Molecular docking predicts binding modes to explain variations in IC50 values across studies .

Q. What computational strategies predict pharmacokinetic and toxicity profiles?

  • Molecular Dynamics (MD) Simulations : Assess stability in biological membranes and solvent accessibility of functional groups .
  • ADMET Prediction : Tools like SwissADME estimate metabolic liabilities (e.g., cytochrome P450 interactions) and blood-brain barrier permeability .
  • Quantum Mechanical Calculations : Evaluate electron distribution in the fluorophenyl group to predict susceptibility to nucleophilic attack .

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